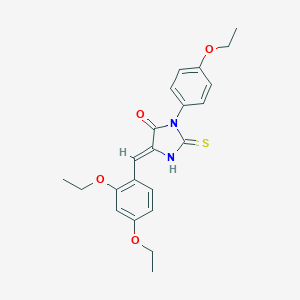
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DIBO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of imidazolidinones and has a unique chemical structure that makes it an attractive candidate for drug development. In
Mecanismo De Acción
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone exerts its anticancer effects by targeting TrxR, which is a key enzyme involved in cellular redox regulation. TrxR plays a critical role in maintaining the cellular redox balance by reducing oxidized proteins and maintaining the levels of antioxidants. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone binds to the active site of TrxR and inhibits its activity, leading to an imbalance in the cellular redox state and ultimately inducing cancer cell death.
Biochemical and Physiological Effects
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have some toxicity in animal studies, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone analogs with improved solubility and reduced toxicity. Another area of interest is the use of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has shown potential for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is relatively simple and has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anticancer properties by inhibiting the activity of a protein called thioredoxin reductase (TrxR). TrxR is an enzyme that plays a critical role in cancer cell survival and proliferation. By inhibiting TrxR activity, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces cancer cell death and can potentially be used as a chemotherapy drug.
Propiedades
Nombre del producto |
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C22H24N2O4S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O4S/c1-4-26-17-11-8-16(9-12-17)24-21(25)19(23-22(24)29)13-15-7-10-18(27-5-2)14-20(15)28-6-3/h7-14H,4-6H2,1-3H3,(H,23,29)/b19-13- |
Clave InChI |
YGMCJJBMNRSKFE-UYRXBGFRSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OCC)OCC)/NC2=S |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)